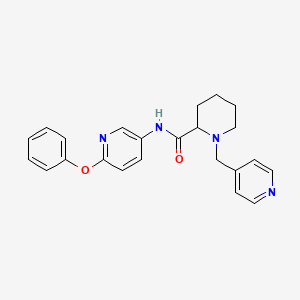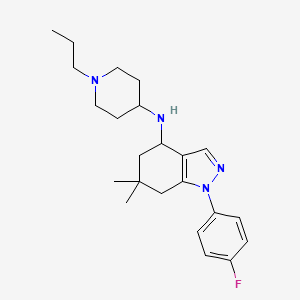![molecular formula C22H16N2O3 B6114584 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6114584.png)
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as LY294002, is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme that is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K activity by LY294002 has been shown to have several biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo experiments.
Wirkmechanismus
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone works by binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its activity. PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways such as the Akt/mTOR pathway, which are involved in various cellular processes. The inhibition of PI3K activity by 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone leads to a decrease in PIP3 levels, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several biochemical and physiological effects due to its ability to inhibit PI3K activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several advantages in laboratory experiments. It is a specific inhibitor of PI3K activity, which allows for the selective inhibition of PI3K signaling pathways. It is also relatively easy to use and has a well-established synthesis method. However, 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone also has some limitations. It has a relatively short half-life, which means that it must be added to cell cultures frequently. It also has low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in scientific research. One potential application is in the development of new cancer therapies. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, and further research could lead to the development of new drugs that target PI3K signaling pathways. Another potential application is in the study of neurodegenerative disorders such as Alzheimer's disease. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for these disorders. Overall, 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a valuable tool in scientific research, and its potential applications are vast and varied.
Synthesemethoden
The synthesis of 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves several steps, starting with the reaction of 2-amino-4-phenylquinazoline with 3,4-dihydroxybenzaldehyde to form 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenylquinazolin-4(3H)-one. This compound is then treated with acetic anhydride and pyridine to yield 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. The overall yield of this synthesis method is around 20-30%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively used in scientific research as a pharmacological inhibitor of PI3K activity. Its ability to selectively inhibit the activity of PI3K has made it a valuable tool in studying the role of PI3K in various cellular processes. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been used to investigate the involvement of PI3K in cell proliferation, differentiation, apoptosis, and autophagy. It has also been used to study the signaling pathways involved in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19-12-10-15(14-20(19)26)11-13-21-23-18-9-5-4-8-17(18)22(27)24(21)16-6-2-1-3-7-16/h1-14,25-26H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPLMVDSUMFPES-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6114507.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)

![3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)
![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6114554.png)
![2-{2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-yl}-4(3H)-quinazolinone](/img/structure/B6114561.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6114570.png)

![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)